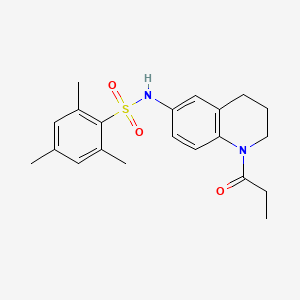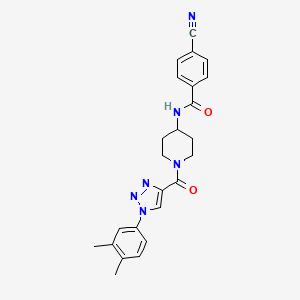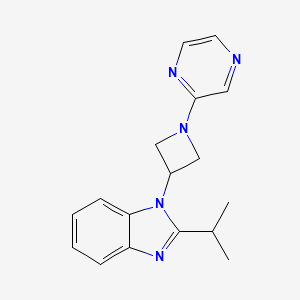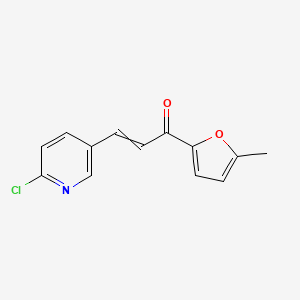
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as CPFPX, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating the cardiovascular and nervous systems. CPFPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
作用機序
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the opening of potassium channels, resulting in the inhibition of neurotransmitter release and hyperpolarization of the cell membrane. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one blocks the binding of adenosine to the A1 receptor, thereby preventing the downstream signaling events.
Biochemical and Physiological Effects:
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease and aging. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
The advantages of using 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in lab experiments include its high potency and selectivity for the adenosine A1 receptor, which allows for precise manipulation of receptor activity. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has also been extensively characterized in preclinical studies, making it a well-established pharmacological tool. However, the limitations of using 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
将来の方向性
Future research directions for 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include further investigation of its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. Additionally, the development of more selective and potent adenosine A1 receptor antagonists may lead to the discovery of new therapeutic targets for these diseases. Finally, the use of 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in combination with other pharmacological agents may lead to synergistic effects that enhance therapeutic efficacy.
合成法
The synthesis of 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves several steps, starting from the reaction of 6-chloronicotinic acid with 2-bromo-5-methylfuran to obtain the intermediate compound 6-chloro-3-(2-bromo-5-methylfuran-3-yl)nicotinic acid. This intermediate is then converted to the final product 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one by reacting with propargylamine and acetic anhydride in the presence of a catalyst.
科学的研究の応用
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been widely used as a pharmacological tool to study the physiological and pathological roles of the adenosine A1 receptor. It has been shown to have potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been used in preclinical studies to investigate the effects of adenosine A1 receptor blockade on cognitive function, neuroprotection, and seizure activity.
特性
IUPAC Name |
3-(6-chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9-2-6-12(17-9)11(16)5-3-10-4-7-13(14)15-8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJWMUHVMJPZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Difluoromethyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B2849147.png)
![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)
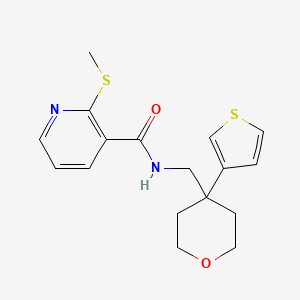
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)

![N-(4-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)
![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)
![methyl 5-((7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2849160.png)
